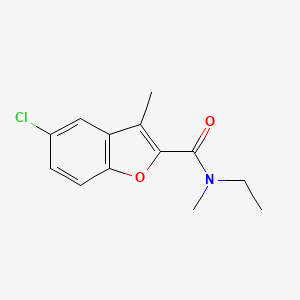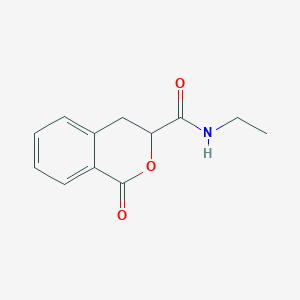
2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide (AIEMA) is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of isoquinolines and is known to exhibit a variety of biochemical and physiological effects. In
作用机制
The exact mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has been shown to activate the Nrf2/ARE pathway, which is involved in regulating the expression of antioxidant and detoxification enzymes. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosine kinase, which are involved in neurotransmission and cell signaling.
Biochemical and Physiological Effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer effects, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has also been shown to exhibit anti-inflammatory and antioxidant properties. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has been shown to reduce the production of reactive oxygen species and to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide in lab experiments is its versatility. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide can be used in a variety of assays and models to study different biological processes. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide is also relatively easy to synthesize and purify, which makes it an attractive compound for researchers. However, one of the main limitations of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide is its potential toxicity. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide. One area of research is to further elucidate the mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide and to identify its molecular targets. Another area of research is to explore the potential applications of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide in other fields such as immunology and infectious disease. Finally, future research could focus on developing new derivatives of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide is a synthetic compound that has been widely studied for its potential applications in scientific research. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide exhibits a variety of biochemical and physiological effects, including neuroprotective and anticancer properties. While there are some limitations to using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide in lab experiments, its versatility and ease of synthesis make it an attractive compound for researchers. Future research could focus on further elucidating the mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide and exploring its potential applications in other fields.
合成方法
2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide can be synthesized using a multi-step process that involves the reaction of 2-acetyl-1H-isoquinoline with N-ethyl-N-methylacetamide. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon and requires careful control of reaction conditions such as temperature, pressure, and reaction time. The resulting product can be purified using various chromatographic techniques such as column chromatography or HPLC.
科学研究应用
2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-17(3)16(20)11-15-14-8-6-5-7-13(14)9-10-18(15)12(2)19/h5-10,15H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBBICHQRLJBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CC1C2=CC=CC=C2C=CN1C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

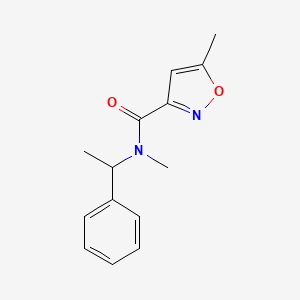
![3-methyl-N-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7566328.png)
![N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566333.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)
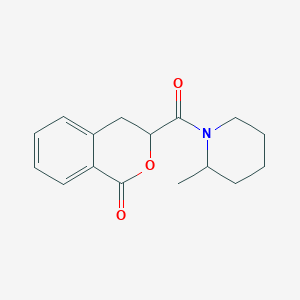
![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)
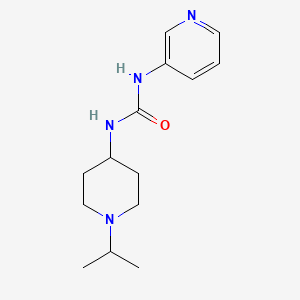
![N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide](/img/structure/B7566366.png)
![4-fluoro-3-(methanesulfonamido)-N-[2-(2-phenylphenoxy)ethyl]benzamide](/img/structure/B7566368.png)
![4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one](/img/structure/B7566385.png)


